molecular formula C8H11N5S B11183864 2-[1-(1,3-Thiazol-4-ylmethyl)-1,2,3-triazol-4-yl]ethanamine

2-[1-(1,3-Thiazol-4-ylmethyl)-1,2,3-triazol-4-yl]ethanamine

Cat. No.: B11183864
M. Wt: 209.27 g/mol
InChI Key: JHXGYHPAVQQKDU-UHFFFAOYSA-N
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Description

2-{1-[(1,3-THIAZOL-4-YL)METHYL]-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-AMINE is a heterocyclic compound that features both thiazole and triazole rings. These rings are known for their significant biological activities and are commonly found in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is highly efficient and provides high yields of the desired product under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(1,3-THIAZOL-4-YL)METHYL]-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiazole and triazole compounds .

Scientific Research Applications

2-{1-[(1,3-THIAZOL-4-YL)METHYL]-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-AMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-[(1,3-THIAZOL-4-YL)METHYL]-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-AMINE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, block receptors, or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(1,3-THIAZOL-4-YL)METHYL]-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-AMINE is unique due to its combination of thiazole and triazole rings, which confer a broad spectrum of biological activities.

Properties

Molecular Formula

C8H11N5S

Molecular Weight

209.27 g/mol

IUPAC Name

2-[1-(1,3-thiazol-4-ylmethyl)triazol-4-yl]ethanamine

InChI

InChI=1S/C8H11N5S/c9-2-1-7-3-13(12-11-7)4-8-5-14-6-10-8/h3,5-6H,1-2,4,9H2

InChI Key

JHXGYHPAVQQKDU-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NN1CC2=CSC=N2)CCN

Origin of Product

United States

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